4,4-Dimethoxypiperidine hydrochloride chemical properties
4,4-Dimethoxypiperidine hydrochloride chemical properties
An In-depth Technical Guide to 4,4-Dimethoxypiperidine Hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains one of the most ubiquitous and vital structural motifs.[1][2] Its presence in numerous pharmaceuticals underscores the need for versatile and well-characterized building blocks to facilitate the construction of complex molecular architectures.[2] 4,4-Dimethoxypiperidine hydrochloride emerges as a pivotal intermediate, serving as a protected precursor to the synthetically useful 4-piperidone. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic utility, focusing on the principles of carbonyl protection and deprotection that define its role in multi-step synthesis.
Molecular Structure and Physicochemical Properties
4,4-Dimethoxypiperidine hydrochloride is the salt of a cyclic ketal. The core structure consists of a piperidine ring where the C4-ketone is protected by two methoxy groups. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient solid for handling and storage.
Core Structural Details
The structure combines a basic secondary amine within the piperidine ring and a dimethyl ketal at the 4-position. This bifunctional nature is central to its synthetic applications.
Diagram 1: Chemical Structure of 4,4-Dimethoxypiperidine Hydrochloride
Physicochemical Data Summary
While specific experimental data for 4,4-dimethoxypiperidine hydrochloride is not extensively published, its properties can be reliably inferred from its structure and comparison with related compounds. It is a crystalline solid, with its hydrochloride salt form conferring higher water solubility compared to the free base.
| Property | Value / Description | Source / Comment |
| Molecular Formula | C₇H₁₆ClNO | (Calculated) |
| Molecular Weight | 181.66 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on related piperidine hydrochlorides.[3] |
| Melting Point | Not reported. Expected to be high (>170 °C). | Comparative data: 4,4-Difluoropiperidine HCl (170-177 °C)[4], 4,4-Dimethylpiperidine HCl (227-228 °C)[5], Piperidine HCl (245-248 °C).[6] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and water solubility.[3][7] |
| pKa | Not reported. Expected to be ~10-11 for the piperidinium ion. | Based on the pKa of related piperidine derivatives.[8] |
Synthesis and Mechanism of Formation
The synthesis of 4,4-dimethoxypiperidine hydrochloride is fundamentally a protection reaction. It is typically prepared from a precursor, such as N-protected 4-piperidone, by forming a dimethyl ketal. This transformation is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.
Synthetic Workflow: Ketalization
The formation of the dimethyl ketal from a 4-piperidone precursor is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, a classic application of Le Chatelier's principle.[9] This is often achieved by using a dehydrating agent or azeotropic distillation.[10]
Diagram 2: General Synthetic Workflow for 4,4-Dimethoxypiperidine
Experimental Protocol: Synthesis from N-Carbethoxy-4-piperidone
The following protocol is adapted from established methodologies for ketal formation.
-
Reaction Setup: To a stirred solution of N-carbethoxy-4-piperidone in a suitable solvent (e.g., methanol), add trimethyl orthoformate, which acts as both a reagent and a water scavenger.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the ketal product. The reaction can be monitored by TLC or GC-MS.
-
Workup and Deprotection: Once the ketalization is complete, the reaction is quenched, and the N-carbethoxy group is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to yield the free base, 4,4-dimethoxypiperidine.
-
Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in dioxane or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.
Chemical Reactivity and Stability: The Role of the Ketal
The primary utility of 4,4-dimethoxypiperidine lies in the stability of its ketal group under basic and nucleophilic conditions, contrasted with its lability in the presence of aqueous acid.[10][12] This differential reactivity allows it to serve as an effective protecting group for the 4-keto functionality.
Acid-Catalyzed Deprotection (Hydrolysis)
The conversion of the ketal back to the ketone is a hydrolysis reaction catalyzed by acid. This process is the reverse of the formation mechanism and is driven by the presence of a large excess of water.[9][13]
Mechanism of Deprotection:
-
Protonation: One of the methoxy oxygen atoms is protonated by the acid catalyst, converting it into a good leaving group (methanol).[12][13]
-
Loss of Leaving Group: The lone pair on the adjacent methoxy oxygen assists in the departure of the protonated methanol molecule, forming a resonance-stabilized oxonium ion intermediate.[11]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred from the newly added water moiety to a base (e.g., another water molecule), yielding a hemiacetal.
-
Repeat and Eliminate: The second methoxy group is subsequently protonated and eliminated as methanol, with the hydroxyl group of the hemiacetal participating to form a protonated ketone.
-
Final Deprotonation: The protonated ketone is deprotonated by a base to yield the final 4-piperidone product.
Diagram 3: Mechanism of Acid-Catalyzed Ketal Hydrolysis
Stability and Storage
As a hydrochloride salt, the compound is generally a stable, non-hygroscopic solid that can be stored at room temperature in a well-sealed container, away from strong oxidizing agents and strong bases.[5] The free base form is more susceptible to degradation and is best stored under an inert atmosphere.
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.
| Predicted Signal | Approx. δ (ppm) | Multiplicity | Assignment |
| Methoxy Protons | 3.1 - 3.3 | Singlet (s) | 6H, -OCH₃ |
| Axial/Equatorial Protons | 2.8 - 3.2 | Multiplet (m) | 4H, C2/C6-H |
| Axial/Equatorial Protons | 1.8 - 2.1 | Multiplet (m) | 4H, C3/C5-H |
| Amine Proton | 8.5 - 9.5 | Broad Singlet (br s) | 2H, -NH₂ ⁺- |
Note: In the hydrochloride salt, the piperidine ring nitrogen is protonated. Chemical shifts are referenced to TMS and can vary based on the solvent used (e.g., D₂O, DMSO-d₆).
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals.
| Predicted Signal | Approx. δ (ppm) | Assignment |
| Ketal Carbon | 95 - 105 | C 4 (ketal carbon) |
| Methoxy Carbons | 48 - 52 | -OC H₃ |
| Piperidine Carbons | 40 - 45 | C 2 / C 6 |
| Piperidine Carbons | 30 - 35 | C 3 / C 5 |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the stretches of the amine salt and the C-O bonds of the ketal.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2700 - 2400 | N-H Stretch | Secondary ammonium salt (-NH₂⁺-) |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| 1150 - 1050 | C-O Stretch | Ketal (C-O-C) |
Mass Spectrometry (MS)
In mass spectrometry (e.g., ESI+), the observed ion would correspond to the protonated free base (the molecular ion, [M+H]⁺).
-
Molecular Ion Peak ([M+H]⁺): Expected at m/z ≈ 146.12, corresponding to the free base C₇H₁₅NO₂.
-
Key Fragmentation: A prominent fragment would likely arise from the loss of a methoxy group (-OCH₃) or methanol (-CH₃OH) from the molecular ion.
Applications in Drug Discovery and Organic Synthesis
The principal application of 4,4-dimethoxypiperidine hydrochloride is as a masked equivalent of 4-piperidone hydrochloride. The 4-piperidone moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, particularly in the development of central nervous system (CNS) agents and analgesics.
-
Access to N-Substituted 4-Piperidones: The secondary amine of 4,4-dimethoxypiperidine can undergo reactions such as alkylation or arylation. Subsequent hydrolysis of the ketal provides straightforward access to various N-substituted 4-piperidones, which are key intermediates for many active pharmaceutical ingredients (APIs).
-
Use in Multi-step Synthesis: In a complex synthesis, the ketone at the 4-position might be incompatible with certain reagents (e.g., Grignard reagents, organolithiums, or reducing agents like LiAlH₄). Protecting it as a dimethyl ketal renders it inert to these nucleophilic and basic conditions, allowing for selective transformations elsewhere in the molecule.[10]
-
Building Block for Privileged Scaffolds: The piperidine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to adopt low-energy chair conformations and present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets.[2]
Safety and Handling
As a piperidine derivative hydrochloride salt, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Based on related compounds, it is expected to be classified as a skin irritant (H315), a cause of serious eye damage (H318), and may cause respiratory irritation (H335).
-
Handling Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[14]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for several minutes. Seek immediate medical attention.[15]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]
-
Conclusion
4,4-Dimethoxypiperidine hydrochloride is more than a simple chemical; it is a strategic tool for the synthetic chemist. Its value is rooted in the principles of carbonyl protection, enabling the execution of complex synthetic routes that would otherwise be unfeasible. By providing a stable, easy-to-handle source of the 4-piperidone skeleton, it facilitates the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, particularly the kinetics and mechanism of its hydrolysis, is essential for its effective application. This guide serves as a foundational resource for leveraging this versatile building block to its full potential.
References
A comprehensive list of sources will be compiled and provided in the final document.
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